
4-甲基-N-((1-(吡啶-3-基)哌啶-4-基)甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a novel derivative synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
A series of these novel derivatives were synthesized and characterized . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo in CAM model and exhibited differential migration and band intensities in DNA binding/cleavage assays . They exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumour cells .科学研究应用
Leukemia Treatment
This compound is structurally related to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival. This application is significant due to the compound’s potential to target and inhibit the Abelson tyrosine kinase domain characteristic of chronic myelogenic leukemia.
Tyrosine Kinase Inhibition
The compound serves as an intermediate in the synthesis of tyrosine kinase inhibitors like Nilotinib and Imatinib . These inhibitors are essential in the treatment of various cancers by blocking the enzyme tyrosine kinase, which is involved in the development of cancer cells.
Diabetes Management
Derivatives of this compound have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, and other conditions associated with high blood sugar .
Immunosuppressive Activity
Some derivatives have demonstrated highly immunosuppressive activity, suggesting that they could be studied as lead compounds in the development of new immunosuppressant agents . This is particularly relevant for conditions where the immune system needs to be suppressed to prevent organ rejection after transplants or to treat autoimmune diseases.
Drug Development and ADMET Analysis
The compound’s derivatives have been analyzed for their ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics to identify safe and promising drug candidates . This is a critical step in drug development to ensure the compound’s efficacy and safety for human use.
BET Bromodomain Inhibition
Related structures have been investigated for their role in inhibiting BET bromodomains . These interactions are therapeutic targets for diseases related to the BET family of proteins, including inflammatory diseases and cancer. The compound’s ability to mimic acetylated histones makes it a potential candidate for BET inhibition.
作用机制
Target of Action
The primary target of 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus, the activation of the cellular processes controlled by these kinases .
Biochemical Pathways
The inhibition of tyrosine kinases by 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide affects several biochemical pathways. These pathways are primarily involved in cell division, growth, and death . By inhibiting tyrosine kinases, the compound can control the proliferation of cells, particularly useful in conditions like leukemia where there is uncontrolled cell growth .
Result of Action
The result of the action of 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is the suppression of the cellular processes controlled by tyrosine kinases . This suppression can lead to the control of cell growth and division, particularly in cancerous cells, leading to a decrease in the proliferation of these cells .
属性
IUPAC Name |
4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-15-4-6-18(7-5-15)24(22,23)20-13-16-8-11-21(12-9-16)17-3-2-10-19-14-17/h2-7,10,14,16,20H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPPWVAQQDGSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


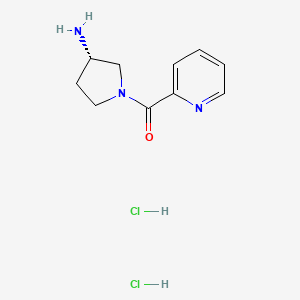
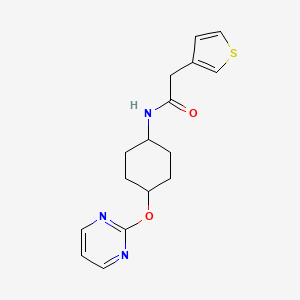
![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)
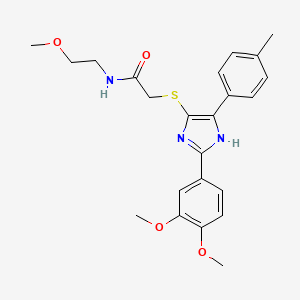

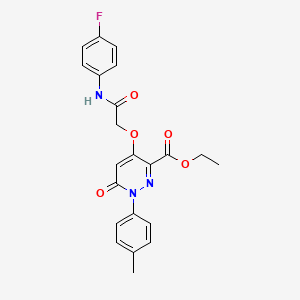

![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)
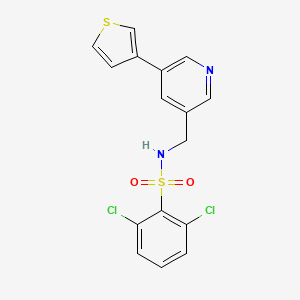
![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)
![1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2971693.png)
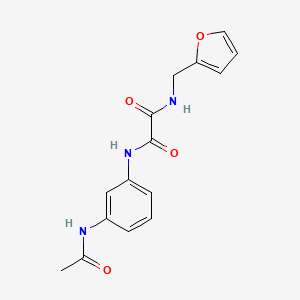
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(3-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2971695.png)